molecular formula C28H31N3O5S B11648041 ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11648041
M. Wt: 521.6 g/mol
InChI Key: KZANSCFKXXSWQT-HZHRSRAPSA-N
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Description

Ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a diethylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the condensation of appropriate starting materials such as 2-aminothiazole and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 2-methoxybenzaldehyde in the presence of a suitable catalyst.

    Formation of the Diethylamino Group: This step involves the reaction of the intermediate with diethylamine under controlled conditions.

    Final Condensation: The final step involves the condensation of the intermediate with 4-(diethylamino)-2-hydroxybenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in disease processes.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C28H31N3O5S

Molecular Weight

521.6 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H31N3O5S/c1-6-30(7-2)19-14-13-18(21(32)16-19)15-23-26(33)31-25(20-11-9-10-12-22(20)35-5)24(27(34)36-8-3)17(4)29-28(31)37-23/h9-16,25,32H,6-8H2,1-5H3/b23-15+

InChI Key

KZANSCFKXXSWQT-HZHRSRAPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)O

Origin of Product

United States

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